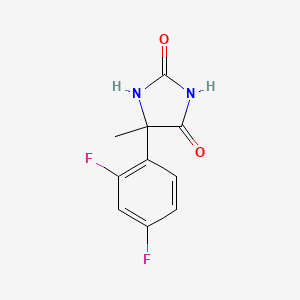

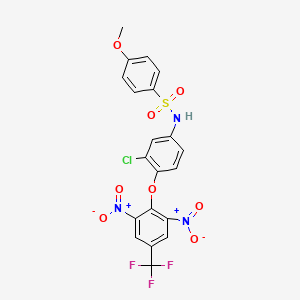

![molecular formula C20H15ClN2O4S B2485803 2-chloro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide CAS No. 921897-63-4](/img/structure/B2485803.png)

2-chloro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound belongs to a class of molecules that include dibenzo[b,f][1,4]oxazepines and benzenesulfonamides, which are often explored for their potential biological activities and chemical properties. Such compounds are of interest in medicinal chemistry and material science due to their complex molecular structures and versatile chemical functionalities.

Synthesis Analysis

Synthetic approaches to dibenzo[b,f][1,4]oxazepines and related compounds often involve the construction of the tricyclic framework through strategies like annulation reactions, utilizing key intermediates such as o-nitrochlorobenzenes or halogenated benzene derivatives. For example, Sapegin et al. (2008) developed a new approach for constructing dibenzo[b,f][1,4]oxazepines based on N-substituted salicylamides and o-nitrochloro derivatives of benzene and pyridine (Sapegin et al., 2008).

科学的研究の応用

Microbial Transformation

Microbial transformation of related compounds has been explored. For instance, the transformation of 8-chloro-10,11-dihydrodibenz(b,f)(1,4)oxazepine by fungi such as Hormodendrum sp. to form new derivatives showcases the potential of microbial methods in modifying these compounds for various applications (Jiu, Mizuba, & Hribar, 1977).

Pharmacological Characterization

Research has been conducted on the pharmacological effects of dibenzo[b,f][1,4]oxazepine derivatives, which are structurally similar to the compound . This includes studies on their affinity and selectivity at different G-protein-coupled receptors (GPCRs), providing insight into their potential therapeutic applications (Naporra et al., 2016).

Catalytic Enantioselective Reactions

The compound's derivatives have been utilized in catalytic enantioselective reactions, such as the aza-Reformatsky reaction, which is essential in synthesizing chiral compounds. This has implications for producing optically active pharmaceutical intermediates (Munck et al., 2017).

Carbonic Anhydrase Inhibition

The primary sulfonamide group in related compounds has been shown to facilitate ring-forming cascades leading to polycyclic [1,4]oxazepine-based carbonic anhydrase inhibitors. This highlights their potential in therapeutic applications, particularly in enzyme inhibition (Sapegin et al., 2018).

Synthesis of Novel Anticancer Agents

Derivatives of the compound have been synthesized as potential anticancer agents. The in vitro antitumor activity of these compounds has been evaluated, suggesting their potential role in cancer therapy (Sławiński et al., 2012).

Environmental Analysis

Compounds structurally similar to 2-chloro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide have been studied in the context of environmental analysis, such as their occurrence in outdoor air particulate matter samples (Maceira, Marcé, & Borrull, 2018).

Safety And Hazards

The safety and hazards associated with this compound are not available from the current information.

将来の方向性

The future directions for the study and application of this compound are not clear from the available information. It could potentially be a subject of interest in various fields of chemistry and medicine, depending on its properties and effects.

Please note that this analysis is based on the limited information available and may not be comprehensive. For a more detailed analysis, it would be best to refer to scientific literature or consult with a chemistry professional.

特性

IUPAC Name |

2-chloro-N-(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15ClN2O4S/c1-12-6-8-18-16(10-12)22-20(24)14-11-13(7-9-17(14)27-18)23-28(25,26)19-5-3-2-4-15(19)21/h2-11,23H,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNDVCYHZFDJTRL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NS(=O)(=O)C4=CC=CC=C4Cl)C(=O)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15ClN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

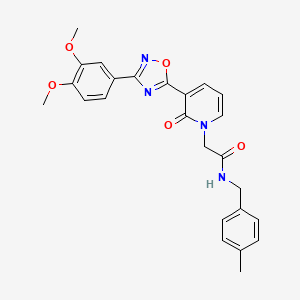

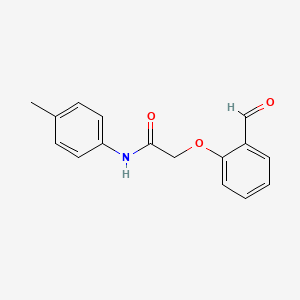

![N-[(3-chlorophenyl)methyl]-4-[2-[2-(2-ethylanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]butanamide](/img/structure/B2485720.png)

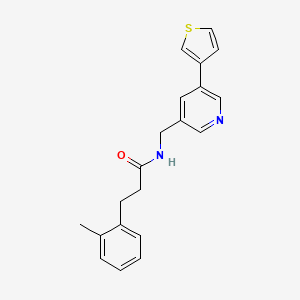

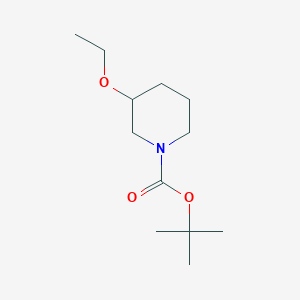

![3-fluoro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2485721.png)

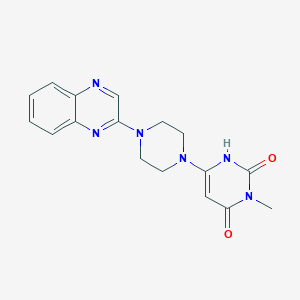

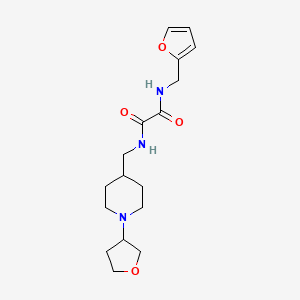

![2-[[2-[(4-Methylphenyl)sulfonylamino]benzoyl]amino]thiophene-3-carboxamide](/img/structure/B2485727.png)